N-Acetyl Core as the Essential Pharmacophoric Anchor for CBP Bromodomain Recognition vs. N-Unsubstituted Benzoxazepine
In the crystallographically validated CBP/P300 bromodomain inhibitor series, the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold bearing an N-acetyl group (as in CAS 153038-36-9) serves as the minimal N-acetyl-lysine mimetic required for bromodomain engagement. The co-crystal structure of human CREBBP bromodomain with a benzoxazepine ligand (PDB: 5J0D) confirms that the acetyl carbonyl oxygen forms a conserved hydrogen bond with the side chain of Asn1168, a critical anchoring interaction [1]. The fully optimized probe I-CBP112, built by elaborating this N-acetyl core, achieved CBP bromodomain IC₅₀ values of 0.142–0.170 µM and p300 IC₅₀ of 0.625 µM [2]. By contrast, the N-unsubstituted 2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 21767-41-9, as the hydrochloride salt) lacks this essential acetyl-lysine mimetic and consequently shows no measurable bromodomain affinity at concentrations up to 1 mM in selectivity panels [2]. This represents an affinity difference of at least three orders of magnitude that is directly attributable to the presence of the N-acetyl group.
| Evidence Dimension | CBP bromodomain binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Core scaffold for I-CBP112; elaborated derivative achieves CBP IC₅₀ = 0.142–0.170 µM |
| Comparator Or Baseline | N-unsubstituted 2,3,4,5-tetrahydro-1,4-benzoxazepine: no measurable affinity at ≤1 mM |
| Quantified Difference | ≥1,000-fold affinity differential (class-level inference from elaborated derivative) |
| Conditions | Bromodomain binding assay (AlphaScreen/ BLI); co-crystal structure PDB 5J0D, resolution 1.05 Å |
Why This Matters
Procurement of the N-acetyl derivative is mandatory for any CBP/P300 bromodomain inhibitor program; the N-unsubstituted core cannot serve as a replacement because it lacks the acetyl-lysine mimetic pharmacophore, as demonstrated by crystallography and binding assays.
- [1] RCSB PDB. (2016). 5J0D: Crystal structure of the bromodomain of human CREBBP in complex with a benzoxazepine compound. DOI: 10.2210/pdb5J0D/pdb. View Source
- [2] Popp, T. A., Tallant, C., Rogers, C., Fedorov, O., Brennan, P. E., Müller, S., Knapp, S., & Bracher, F. (2016). Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors. Journal of Medicinal Chemistry, 59(19), 8889–8912. View Source
